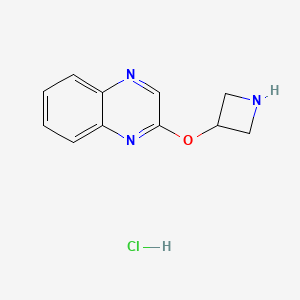2-(Azetidin-3-yloxy)quinoxaline hydrochloride
CAS No.: 1430841-48-7
Cat. No.: VC3103668
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1430841-48-7 |
|---|---|
| Molecular Formula | C11H12ClN3O |
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | 2-(azetidin-3-yloxy)quinoxaline;hydrochloride |
| Standard InChI | InChI=1S/C11H11N3O.ClH/c1-2-4-10-9(3-1)13-7-11(14-10)15-8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H |
| Standard InChI Key | DUMXNMBNPSYDBC-UHFFFAOYSA-N |
| SMILES | C1C(CN1)OC2=NC3=CC=CC=C3N=C2.Cl |
| Canonical SMILES | C1C(CN1)OC2=NC3=CC=CC=C3N=C2.Cl |
Introduction
Chemical Structure and Properties
2-(Azetidin-3-yloxy)quinoxaline hydrochloride is characterized by its molecular formula C11H12ClN3O and a molecular weight of 237.68 g/mol. The compound consists of a quinoxaline core connected to an azetidin-3-yl group via an oxygen bridge, with the structure existing as a hydrochloride salt.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of 2-(Azetidin-3-yloxy)quinoxaline hydrochloride:
| Property | Value |
|---|---|
| CAS Number | 1430841-48-7 |
| Molecular Formula | C11H12ClN3O |
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | 2-(azetidin-3-yloxy)quinoxaline;hydrochloride |
| Standard InChI | InChI=1S/C11H11N3O.ClH/c1-2-4-10-9(3-1)13-7-11(14-10)15-8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H |
| Standard InChIKey | DUMXNMBNPSYDBC-UHFFFAOYSA-N |
| SMILES | C1C(CN1)OC2=NC3=CC=CC=C3N=C2.Cl |
| Physical State | Solid |
| Solubility | Soluble in DMSO, methanol; partially soluble in water |
Structural Features
The structure of 2-(Azetidin-3-yloxy)quinoxaline hydrochloride contains several key features that contribute to its chemical behavior and biological activity:
-
Quinoxaline Core: A bicyclic aromatic compound comprising a benzene ring fused to a pyrazine ring, which contributes to the compound's planarity and potential for π-stacking interactions with biological targets.
-
Azetidin-3-yl Group: A four-membered nitrogen-containing heterocycle that introduces conformational constraints and can serve as a hydrogen bond donor.
-
Ether Linkage: Connects the azetidin-3-yl group to the quinoxaline core, providing rotational flexibility.
-
Hydrochloride Salt: Enhances water solubility compared to the free base form, facilitating its use in aqueous biological systems.
Synthesis Methods
The synthesis of 2-(Azetidin-3-yloxy)quinoxaline hydrochloride can be approached through various methods, typically involving the coupling of an azetidin-3-ol derivative with a suitable quinoxaline precursor.
Classical Synthetic Approach
A common synthetic route involves the nucleophilic aromatic substitution reaction between azetidin-3-ol and a 2-haloquinoxaline, followed by salt formation with hydrochloric acid . This approach typically proceeds as follows:
-
Synthesis of 2-chloroquinoxaline from o-phenylenediamine and glyoxal, followed by chlorination.
-
Reaction of 2-chloroquinoxaline with azetidin-3-ol under basic conditions.
-
Treatment with hydrochloric acid to form the hydrochloride salt.
Alternative Synthetic Routes
Alternative synthetic strategies may include:
-
Microwave-Assisted Synthesis: This approach can significantly reduce reaction times and improve yields compared to conventional heating methods .
-
One-Pot Synthesis: Combining the quinoxaline formation and substitution steps in a single reaction vessel, enhancing efficiency and reducing purification requirements.
-
Solid-Phase Synthesis: Particularly useful for generating libraries of analogues for structure-activity relationship studies.
Biological Activities
While specific detailed studies on 2-(Azetidin-3-yloxy)quinoxaline hydrochloride are still emerging, research on related quinoxaline derivatives suggests several potential biological activities for this compound.
Antimicrobial Activity
Related quinoxaline derivatives have demonstrated significant antimicrobial properties. For instance, 3-hydrazinoquinoxaline-2-thiol, another quinoxaline derivative, has shown promising antifungal activity against various Candida species, suggesting that 2-(Azetidin-3-yloxy)quinoxaline hydrochloride might also possess similar properties .
Table 2: Comparison of Antimicrobial Activity of Selected Quinoxaline Derivatives
Immunomodulatory Effects
Quinoxaline derivatives structurally related to 2-(Azetidin-3-yloxy)quinoxaline hydrochloride have been investigated for their immunomodulatory effects. Some compounds in this class are known to target toll-like receptor 7 (TLR7), influencing the innate immune response. This suggests that 2-(Azetidin-3-yloxy)quinoxaline hydrochloride might possess immunomodulatory properties that could be exploited in the treatment of immune-related disorders or as adjuvants in vaccine development.
Research Applications
Drug Development
The unique structural features of 2-(Azetidin-3-yloxy)quinoxaline hydrochloride make it a valuable scaffold for medicinal chemistry research and drug development. The compound can serve as a starting point for the development of libraries of analogues with potentially enhanced biological activities or improved pharmacokinetic properties.
Proteolysis-Targeting Chimeras (PROTACs)
One particularly promising application of 2-(Azetidin-3-yloxy)quinoxaline hydrochloride is in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that can selectively degrade target proteins by exploiting the ubiquitin-proteasome system, representing a novel approach to drug development that offers advantages over traditional inhibition strategies.
Table 3: Potential Applications of 2-(Azetidin-3-yloxy)quinoxaline Hydrochloride in PROTAC Development
| Application | Target Proteins | Advantages | Challenges |
|---|---|---|---|
| Cancer Therapy | Oncoproteins | Ability to target "undruggable" proteins | Optimization of pharmacokinetics |
| Neurodegenerative Diseases | Aggregated proteins | Potential for sustained protein clearance | Blood-brain barrier penetration |
| Immune Disorders | Inflammatory mediators | Selective protein degradation | Potential immunogenicity |
Antibody-Drug Conjugates (ADCs)
Another significant application of 2-(Azetidin-3-yloxy)quinoxaline hydrochloride is in the development of antibody-drug conjugates (ADCs). ADCs combine the specificity of monoclonal antibodies with the cytotoxic potential of small-molecule drugs, enabling targeted delivery of therapeutic agents to specific cell types while minimizing systemic toxicity.
Comparison with Related Compounds
To better understand the potential properties and applications of 2-(Azetidin-3-yloxy)quinoxaline hydrochloride, it is valuable to compare it with structurally related compounds.
Comparison with Other Azetidine Derivatives
Table 4: Comparison of 2-(Azetidin-3-yloxy)quinoxaline Hydrochloride with Related Azetidine Compounds
Comparison with Other Quinoxaline Derivatives
Table 5: Comparison of 2-(Azetidin-3-yloxy)quinoxaline Hydrochloride with Related Quinoxaline Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume